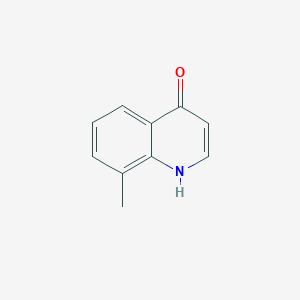
8-Methylquinolin-4(1H)-one
Vue d'ensemble
Description
8-Methylquinolin-4(1H)-one is a heterocyclic compound . It is also known as o-Toluquinoline . Its empirical formula is C10H9N .
Molecular Structure Analysis
The molecular structure of 8-Methylquinolin-4(1H)-one consists of a quinoline core with a methyl group attached to the 8th carbon . The molecular weight is 143.19 .Physical And Chemical Properties Analysis
8-Methylquinolin-4(1H)-one is a liquid at room temperature . It has a refractive index of 1.614 , a boiling point of 143 °C/34 mmHg , and a density of 1.052 g/mL at 25 °C .Applications De Recherche Scientifique
Specific Scientific Field
Quinoline compounds are widely used in the fields of industrial and synthetic organic chemistry .
Summary of the Application
Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
Methods of Application or Experimental Procedures
There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Various synthesis protocols have been reported in the literature for the construction of this scaffold .
Results or Outcomes
Quinoline is a vital scaffold for leads in drug discovery . Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
Use of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Anti-Influenza Agents
Specific Scientific Field
This application falls under the field of medicinal chemistry, specifically antiviral drug development .
Summary of the Application
A series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed and synthesized as novel anti-influenza agents .
Methods of Application or Experimental Procedures
Cytotoxicity assay, cytopathic effect assay, and plaque inhibition assay were performed to evaluate the anti-influenza virus A/WSN/33 (H1N1) activity of the target compounds .
Results or Outcomes
The target compound G07 demonstrated significant anti-influenza virus A/WSN/33 (H1N1) activity both in cytopathic effect assay (EC50 = 11.38 ± 1.89 µM) and plaque inhibition assay (IC50 = 0.23 ± 0.15 µM) . G07 also exhibited significant anti-influenza virus activities against other three different influenza virus strains A/PR/8 (H1N1), A/HK/68 (H3N2) and influenza B virus .
Use of 8-Methylquinolin-4-ol in Proteomics Research
Specific Scientific Field
This application falls under the field of proteomics research .
Summary of the Application
8-Methylquinolin-4-ol is a specialty product used in proteomics research .
Use of 4-[(8-Methylquinolin-4-yl)amino]benzoic acid as Anti-Influenza Agents
Specific Scientific Field
This application falls under the field of medicinal chemistry .
Summary of the Application
A series of 4-[(quinolin-4-yl)amino]benzamide derivatives as the novel anti-influenza agents were designed and synthesized .
Methods of Application or Experimental Procedures
Cytotoxicity assay, cytopathic effect assay and plaque inhibition assay were performed to evaluate the anti-influenza virus A/WSN/33 (H1N1) activity of the target compounds .
Results or Outcomes
The target compound G07 demonstrated significant anti-influenza virus A/WSN/33 (H1N1) activity both in cytopathic effect assay (EC 50 = 11.38 ± 1.89 µM) and plaque inhibition assay (IC 50 = 0.23 ± 0.15 µM) . G07 also exhibited significant anti-influenza virus activities against other three different influenza virus strains A/PR/8 (H1N1), A/HK/68 (H3N2) and influenza B virus .
Safety And Hazards
Propriétés
IUPAC Name |
8-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-8-9(12)5-6-11-10(7)8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTISUYZVEWQIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510356 | |
| Record name | 8-Methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylquinolin-4(1H)-one | |
CAS RN |
23432-44-2 | |
| Record name | 8-Methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



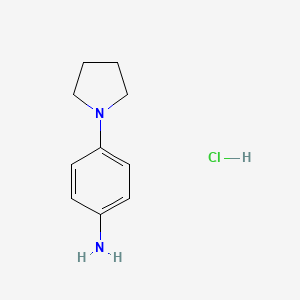
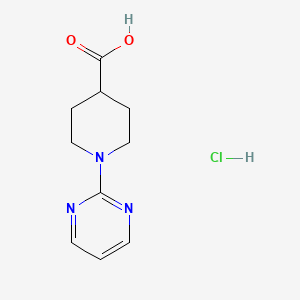
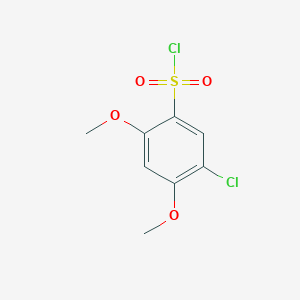

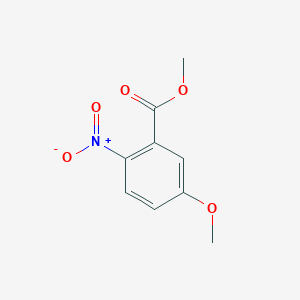
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)
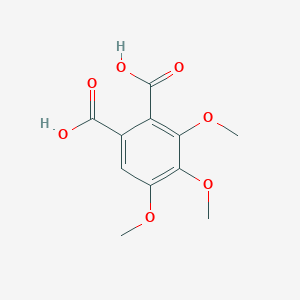
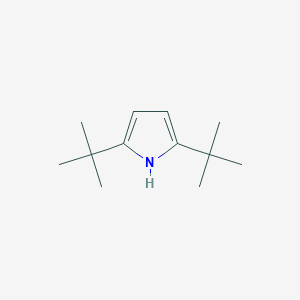
![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)


![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)
![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)
